molecular formula C24H29N7O3 B11177989 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11177989
M. Wt: 463.5 g/mol
InChI Key: QNZGWNVLDCYSFP-UHFFFAOYSA-N
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Description

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazine ring, a piperazine moiety, and a benzodioxole group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method starts with the reaction of 1-(3’,4’-methylenedioxybenzyl)-piperazine with 2-chloropyrimidine in the presence of anhydrous potassium carbonate and xylene as a solvent. The mixture is heated to boiling point (130°C) for 9 hours, followed by extraction and crystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, such as aldehyde dehydrogenases, by forming direct interactions with active-site residues . This interaction can disrupt the enzyme’s function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C24H29N7O3

Molecular Weight

463.5 g/mol

IUPAC Name

6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C24H29N7O3/c1-2-32-19-6-4-3-5-18(19)26-24-28-22(27-23(25)29-24)15-31-11-9-30(10-12-31)14-17-7-8-20-21(13-17)34-16-33-20/h3-8,13H,2,9-12,14-16H2,1H3,(H3,25,26,27,28,29)

InChI Key

QNZGWNVLDCYSFP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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